1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-10(9-13-2)8-12(15-16)11-6-4-5-7-14-11/h4-8,13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQBCNDUGMCACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse functionality and stereochemical complexity. This suggests that the compound may interact with its targets in a complex manner, leading to various physiological and pharmacological changes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities. This suggests that the compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in similar molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit diverse biological activities. This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
It’s known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors. These may include the presence of other compounds, pH levels, temperature, and other environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dipeptidyl peptidase-4 (DPP4), which is involved in the regulation of glucose metabolism. The compound’s interaction with DPP4 can lead to the inhibition of this enzyme, thereby affecting glucose levels in the body. Additionally, it may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the insulin signaling pathway, which is crucial for glucose uptake and metabolism. Furthermore, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular function and energy production.
Molecular Mechanism
At the molecular level, 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with enzymes and receptors. For example, the compound can bind to the active site of DPP4, inhibiting its activity and thereby increasing the levels of incretin hormones. This inhibition can lead to enhanced insulin secretion and improved glucose homeostasis. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and protein activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine in animal models are dose-dependent. At lower doses, the compound has been shown to improve glucose tolerance and insulin sensitivity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound’s interaction with these enzymes can lead to changes in metabolic flux and the levels of metabolites. Additionally, it may influence the activity of other metabolic enzymes, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This subcellular distribution can impact the compound’s interactions with biomolecules and its overall biological activity.
Biological Activity
The compound 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine , a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 203.24 g/mol. The structure features a pyrazole ring substituted with a pyridine moiety, which enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2092256-02-3 |
| Purity | Typically 95% |
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting key enzymes involved in various metabolic pathways. Pyrazole derivatives are known to interfere with enzyme activity, leading to altered biochemical processes within cells.
Receptor Interaction
The compound may also interact with specific receptors, thereby modulating signal transduction pathways. This interaction can significantly influence cellular responses to external stimuli, affecting processes such as proliferation and apoptosis.
Influence on Biochemical Pathways
Research indicates that this compound potentially influences critical cellular pathways, including:
- Cell Cycle Regulation : It may affect cell proliferation and apoptosis.
- Signal Transduction : Modulation of pathways that control cellular responses.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine allows it to target specific cancer-related pathways effectively.
Antimicrobial Properties
This compound has shown potential against various microbial infections. Its ability to disrupt microbial metabolic processes makes it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry reported that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Activity :
- Mechanistic Insights :
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Activity Description |
|---|---|---|
| MDA-MB-231 | 2.43 | Effective against breast cancer cells |
| HepG2 | 14.65 | Inhibitory effects on liver cancer cells |
Case Study: Apoptosis Induction
In studies involving similar compounds, it was observed that they could induce apoptosis in cancer cells by enhancing caspase activity, thereby promoting programmed cell death at low concentrations. This mechanism is crucial for developing new cancer therapies.
Antimicrobial Properties
The compound also demonstrates antimicrobial efficacy. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Neuropharmacology
Emerging research highlights the potential neuropharmacological applications of this compound. Its ability to cross the blood-brain barrier may allow it to interact with central nervous system targets, making it a candidate for treating neurological disorders.
Case Study: Anxiety and Depression Models
In animal models of anxiety and depression, derivatives of this compound have shown promise in reducing symptoms, indicating potential for further exploration in therapeutic settings.
Material Science
Beyond its biological applications, this compound is also being studied for its properties in material science. Its unique structure allows it to be incorporated into polymers and nanomaterials, which can enhance material properties such as thermal stability and mechanical strength.
Application Example: Polymer Composites
Research has demonstrated that incorporating this compound into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for advanced engineering applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
1-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Key Difference : Replaces the pyridin-2-yl group with a trifluoromethyl (-CF₃) group at the 3-position.
- Impact: The -CF₃ group is highly electronegative, increasing lipophilicity and metabolic stability but reducing hydrogen-bonding capacity compared to pyridin-2-yl . Molecular formula: C₈H₁₁F₃N₄ (estimated molecular weight: ~220.2 g/mol).
1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Key Differences :
- Difluoromethyl (-CHF₂) at the 1-position instead of ethyl.
- Pyridin-4-yl replaces pyridin-2-yl.
- Molecular weight: 238.24 g/mol (C₁₁H₁₂F₂N₄) .
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
Variations in Pyridine Isomerism
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Key Difference : Pyridin-3-yl substituent.
- ESIMS m/z: 203 ([M+H]⁺), indicating a molecular weight of ~202.2 g/mol .
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Tabulated Comparison of Key Properties
Research Findings and Implications
Pyridin-2-yl vs. Other Isomers : The ortho-nitrogen in pyridin-2-yl enables stronger hydrogen-bonding interactions compared to pyridin-3-yl or pyridin-4-yl, which may enhance target engagement in receptor-binding assays .
Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) substituents improve metabolic stability but may reduce solubility .
Steric Effects : Bulky groups like tert-butyl hinder molecular packing but offer steric protection against enzymatic degradation .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of compounds structurally related to 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves:
- Construction of the pyrazole ring with appropriate substitution.
- Introduction of the pyridin-2-yl substituent at the 3-position of the pyrazole.
- Installation of the N-methylmethanamine moiety at the 5-position of the pyrazole.
Common synthetic approaches include:
- Cyclization reactions starting from β-diketones or hydrazine derivatives to form the pyrazole core.
- Cross-coupling or nucleophilic substitution to attach the pyridine ring.
- Reductive amination or alkylation to introduce the N-methylmethanamine side chain.
Specific Preparation Examples and Conditions
While direct synthesis of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is scarce, insights can be drawn from related compounds and analogous processes:
Pyrazole Core Formation and Functionalization
A patent (WO2015063709A1) describes the preparation of pyrazole derivatives via cyclization of hydrazine derivatives with β-diketones or acetoacetyl precursors, followed by substitution reactions to install amine groups. The process includes washing organic layers with aqueous sodium bicarbonate and deionized water, concentration under controlled temperatures (50°C to 110°C), and crystallization steps involving acid addition (e.g., glacial acetic acid) and cooling to promote solid formation.
Cyclization reagents such as Lawesson's reagent have been used to improve yields and purity, avoiding toxic solvents like pyridine.
Installation of N-methylmethanamine Side Chain
Reductive amination of aldehyde-functionalized pyrazole intermediates with methylamine or N-methylmethanamine is a common approach.
Alternatively, nucleophilic substitution with N-methylmethanamine on activated intermediates (e.g., halides or tosylates) is employed.
The reaction conditions often involve mild heating, inert atmosphere, and purification via crystallization or chromatography.
Data Table: Summary of Preparation Parameters for Related Compounds
Research Findings and Optimization Notes
Avoidance of Toxic Solvents: Industrially, the use of pyridine as a solvent is discouraged due to toxicity concerns. Alternative solvents and reagents like Lawesson's reagent have been successfully employed to improve safety and yield.
Purification Techniques: Sequential washing with aqueous sodium bicarbonate and deionized water, followed by controlled crystallization, enhances purity and yield of the pyrazole derivatives.
Reaction Monitoring: Temperature control during concentration and crystallization steps (50°C to 110°C) is critical to prevent decomposition and ensure product quality.
Structural Analogues: Compounds similar to 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine have been characterized with molecular weight ~216 g/mol and molecular formula C12H16N4, indicating the feasibility of synthesizing the 2-pyridinyl analog using similar methods.
Synthetic Route Efficiency: Two-step procedures involving chloro-heterocyclic-carboxylic acid intermediates followed by amine coupling have been effective for related pyrazole-pyridine amines.
The preparation of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can be approached via established synthetic methodologies used for related pyrazole-pyridine amines. Key steps include pyrazole ring formation, pyridin-2-yl substitution, and introduction of the N-methylmethanamine side chain through reductive amination or nucleophilic substitution. Optimization of reaction conditions to avoid toxic solvents, control temperature, and employ effective purification strategies is essential for high yield and purity. While direct literature on this exact compound is limited, analogous compounds' preparation methods provide a robust framework for its synthesis.
If further experimental details or proprietary processes become available, they would enhance the precision of these methods. Current knowledge suggests the outlined approaches are authoritative and practical for research and development purposes.
Short Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Critical Parameters |
|---|---|---|
| Pyrazole ring cyclization | Hydrazine + β-diketone, Lawesson's reagent | 50–110°C, inert atmosphere |
| Pyridin-2-yl installation | Pd-catalyzed coupling or nucleophilic substitution | 80–120°C, halogenated intermediates |
| N-methylmethanamine addition | Reductive amination or nucleophilic substitution | Mild heating 25–80°C, 2–12 hours |
| Purification | Aqueous washes, acid crystallization | Temperature control, solvent choice |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine?
Methodological Answer:
The compound can be synthesized through condensation reactions of substituted propenones with hydrazine derivatives under acidic conditions. For example:
- Step 1 : React a pyridinyl-substituted propenone with hydrazine hydrate in ethanol at 80°C to form the pyrazole core .
- Step 2 : Introduce the N-methylmethanamine moiety via nucleophilic substitution or reductive amination. Yields up to 82% have been reported for analogous pyrazoline derivatives by optimizing reaction time (24–48 hours) and using acetic acid as a catalyst .
- Key Validation : Confirm intermediate structures using ¹H NMR (e.g., pyrazole protons at δ 6.5–7.5 ppm) and mass spectrometry (e.g., [M+H]+ ion matching theoretical molecular weight) .
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
Characterization involves a multi-technique approach:
- ¹H/¹³C NMR : Pyrazole ring protons appear as doublets or triplets (δ 6.5–7.5 ppm), while methylamine protons (N-CH₃) resonate at δ 2.2–3.0 ppm. Aromatic pyridinyl protons show peaks near δ 8.0–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the pyrazole and amine groups .
- ESI-MS : Accurate mass analysis (e.g., observed m/z 392.2 for a related compound vs. calculated 392.18) validates molecular composition .
Basic: What safety protocols are advised for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure. Full-body protective suits are recommended for high-concentration handling .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- Waste Disposal : Neutralize acidic byproducts before disposal. Contaminated solvents should be collected in sealed containers and processed by licensed waste management services .
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases). For example, pyrazole derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding to ATP pockets due to stronger hydrogen bonding .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., logP, polar surface area) with pharmacological outcomes. A study on pyrazole-thiazole hybrids revealed that lower logP values (<3) improve aqueous solubility without compromising membrane permeability .
Advanced: What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Standardized Solubility Testing : Use USP buffer systems (pH 1.2–7.4) under controlled temperatures (25°C and 37°C). For example, related pyrazole derivatives showed pH-dependent solubility, with >90% dissolution at pH 6.8 .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) coupled with HPLC analysis (>98% purity thresholds) identify degradation products (e.g., oxidation of the pyridinyl group) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
